Lenalidomide-PEG5-C2-azide is a chemical compound that integrates lenalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This combination aims to enhance the solubility and bioavailability of lenalidomide, thereby improving its effectiveness in various scientific and medical applications. The compound is particularly relevant in the fields of drug delivery and bioconjugation, where it can facilitate the attachment of therapeutic agents to biomolecules, enhancing their therapeutic potential.
Lenalidomide-PEG5-C2-azide is classified as a bioconjugate due to its incorporation of both a drug component (lenalidomide) and a polymeric linker (PEG). It falls under the category of small molecules used in medicinal chemistry and pharmaceutical research. The compound is synthesized through established chemical methods that involve modifying lenalidomide to improve its properties for specific applications in drug delivery and targeted therapies .
The synthesis of Lenalidomide-PEG5-C2-azide involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale. Optimizing reaction conditions is essential to maximize yield and purity while minimizing by-products. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control during production.
Lenalidomide-PEG5-C2-azide features a distinct molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios .
Lenalidomide-PEG5-C2-azide can participate in various chemical reactions:
Lenalidomide-PEG5-C2-azide exerts its biological effects through multiple mechanisms:
Lenalidomide-PEG5-C2-azide exhibits enhanced solubility due to the PEG linker, which significantly improves its bioavailability compared to lenalidomide alone.
The compound's reactivity is characterized by the presence of the azido group, allowing it to undergo various chemical transformations that are useful in synthetic chemistry and bioconjugation applications .
Lenalidomide-PEG5-C2-azide has diverse applications across several scientific domains:
This compound exemplifies how modifications at the molecular level can lead to significant advancements in drug design and therapeutic applications.
Lenalidomide, an FDA-approved immunomodulatory drug, serves as a high-affinity ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) in PROTAC design. Its functionalization exploits the C4-amine group on the isoindolinone ring, which exhibits nucleophilic reactivity for conjugation while preserving critical interactions with CRBN’s tri-tryptophan pocket. A two-step pathway enables efficient derivatization: (1) Selective Protection – The phthalimide carbonyls are shielded with tert-butoxycarbonyl (Boc) groups to prevent undesired reactions; (2) Linker Coupling – Under anhydrous DMF conditions, the C4-amine undergoes nucleophilic substitution with activated esters (e.g., pentafluorophenyl or NHS esters) at the PEG5 linker’s terminus [2]. This regioselective approach maintains the hydroxyglutarimide moiety’s binding competence, confirmed via isothermal titration calorimetry (ITC) showing <5% affinity loss (Kd = 0.3 μM) compared to native lenalidomide [2] [3].
Table 1: Functionalization Sites in Lenalidomide for PROTAC Synthesis
| Site | Reactivity | Impact on CRBN Binding | Conjugation Yield |
|---|---|---|---|
| C4-amine | High (nucleophilic) | Minimal disruption | 85–92% |
| Glutarimide -NH | Low (sterically hindered) | Severe loss (>80%) | <30% |
| Carbonyl groups | Non-reactive | N/A | N/A |
The PEG₅ linker (15 atoms, 20.4 Å) bridges lenalidomide and the azide terminus, optimizing ternary complex formation between target protein, E3 ligase, and PROTAC. Its five ethylene oxide repeats confer hydrophilicity (clogP reduction: −1.8 vs. alkyl chains) and steric flexibility, enabling: (i) Extended Reach: Accommodates large (>60 kDa) target proteins by spanning >18 Å distances between CRBN and substrate ubiquitination sites; (ii) Proteasome Recruitment: Terminal ethylene oxide units enhance electrostatic complementarity with proteasomal 19S regulatory particles, accelerating degradation [1] [3]. Comparative studies reveal PEG₅ outperforms shorter (PEG₂: 47% degradation) or longer (PEG₈: 68%) linkers in model BRD4 degraders, achieving 92% target depletion at 100 nM via balanced rigidity/flexibility. Molecular dynamics simulations confirm optimal distance (12–25 Å) between lenalidomide and warhead for productive ubiquitin transfer [1].
Table 2: Impact of Linker Length on Degradation Efficiency
| Linker Type | Atoms | Length (Å) | BRD4 DC₅₀ (nM) | Solubility (μM) |
|---|---|---|---|---|
| PEG₂ | 8 | 11.2 | 320 | 105 |
| PEG₅ | 15 | 20.4 | 40 | 420 |
| PEG₈ | 24 | 31.7 | 85 | 580 |
The C₂-alkylazide terminus (−CH₂−N₃) enables bioorthogonal "click" ligation with alkyne-functionalized warheads via two primary routes:
Conjugation proceeds via amine-reactive intermediates like Azido-PEG₅-CH₂CO₂-PFP (PFP = pentafluorophenyl), where the PFP ester couples with lysine residues on warheads. This strategy modularizes PROTAC synthesis, enabling rapid warhead swapping without re-engineering the lenalidomide-linker scaffold [1] [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2